

# Application Notes and Protocols for AZ14145845 (Hypothetical Compound)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AZ14145845 |           |
| Cat. No.:            | B12419499  | Get Quote |

#### Introduction

**AZ14145845** is a potent and selective, ATP-competitive inhibitor of the XYZ Kinase. Due to its novelty, establishing robust and reproducible protocols for its in vivo evaluation is critical for advancing preclinical research. These application notes provide detailed procedures for the preparation of **AZ14145845** for administration in animal studies, ensuring consistency and accuracy in experimental outcomes. The following protocols cover reconstitution, formulation for common administration routes, and quality control checks.

Data Presentation: Physicochemical Properties of AZ14145845

A summary of the essential physicochemical properties of **AZ14145845** is provided below. These values are critical for accurate dose calculations and the selection of appropriate formulation vehicles.



| Property              | Value                                 | Notes                                                                                  |
|-----------------------|---------------------------------------|----------------------------------------------------------------------------------------|
| Molecular Weight      | 482.55 g/mol                          | Use for all molarity and concentration calculations.                                   |
| Appearance            | White to off-white lyophilized powder | Visually inspect for any discoloration or aggregation before use.                      |
| Purity (HPLC)         | >99.5%                                | Confirmed by the manufacturer's Certificate of Analysis.                               |
| Solubility in DMSO    | ≥ 100 mg/mL (≥ 207 mM)                | Dimethyl sulfoxide (DMSO) is suitable for creating high-concentration stock solutions. |
| Solubility in Ethanol | ≥ 25 mg/mL (≥ 51.8 mM)                | Useful as a co-solvent in formulations.                                                |
| Aqueous Solubility    | < 0.1 mg/mL                           | Practically insoluble in water; requires a specific vehicle for in vivo use.           |

## **Experimental Protocols**

1. Reconstitution of Lyophilized AZ14145845 to Create a Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which will be used for subsequent dilutions and final formulations.

- Materials:
  - AZ14145845 lyophilized powder
  - Anhydrous Dimethyl sulfoxide (DMSO, cell culture grade)
  - Sterile, pyrogen-free microcentrifuge tubes or vials
  - Calibrated micropipettes and sterile tips



### Procedure:

- Equilibrate the vial of AZ14145845 powder to room temperature for at least 30 minutes before opening to prevent moisture condensation.
- Briefly centrifuge the vial to ensure all powder is collected at the bottom.
- Aseptically add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 50 mg/mL stock solution, add 20 μL of DMSO for every 1 mg of compound).
- Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, colorless solution should be observed.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the stock solution aliquots at -20°C for up to 3 months or at -80°C for up to 12 months.
- 2. Preparation of **AZ14145845** for Oral (P.O.) Administration in Rodents

This protocol outlines the formulation of **AZ14145845** into a suspension suitable for oral gavage.

- Materials:
  - AZ14145845 stock solution (e.g., 50 mg/mL in DMSO)
  - Tween® 80 (Polysorbate 80)
  - Methylcellulose (0.5% w/v in sterile water)
  - Sterile conical tubes (e.g., 15 mL or 50 mL)
- Procedure:



- Calculate the total volume of formulation required based on the number of animals and the dosing volume (e.g., 10 mL/kg).
- Prepare the vehicle solution. For a final formulation containing 1% Tween® 80 and 0.5% methylcellulose, first mix the required volume of Tween® 80 with the 0.5% methylcellulose solution.
- In a sterile conical tube, add the required volume of the **AZ14145845** stock solution.
- Slowly add the vehicle solution to the stock solution while continuously vortexing to prevent precipitation. The final concentration of DMSO in the formulation should not exceed 5%.
- Continue to vortex or sonicate the suspension in a water bath for 5-10 minutes to ensure a uniform and fine suspension.
- Visually inspect the final formulation for homogeneity before each administration. Keep the suspension on a stir plate or vortex briefly before drawing each dose.
- Example Calculation for a 10 mg/kg Dose:
  - Animal weight: 25 g
  - Dosing volume: 10 mL/kg = 0.25 mL per animal
  - Dose per animal: 10 mg/kg \* 0.025 kg = 0.25 mg
  - Required final concentration: 0.25 mg / 0.25 mL = 1 mg/mL
- 3. Preparation of **AZ14145845** for Intravenous (I.V.) Administration in Rodents

This protocol describes the preparation of a clear, soluble formulation for intravenous injection.

- Materials:
  - AZ14145845 stock solution (e.g., 50 mg/mL in DMSO)
  - Solutol® HS 15 (Kolliphor® HS 15) or PEG400



- Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
- Sterile conical tubes
- Procedure:
  - Calculate the required volume of the final formulation.
  - Prepare the vehicle. A common vehicle for I.V. administration is 10% DMSO, 40% PEG400, and 50% Saline.
  - In a sterile tube, add the required volume of the **AZ14145845** stock solution.
  - Add the required volume of PEG400 (or other solubilizing agent) and mix thoroughly.
  - Slowly add the saline or D5W to the mixture while vortexing.
  - Ensure the final solution is clear and free of any precipitation. If precipitation occurs, the formulation may need to be adjusted.
  - Filter the final solution through a sterile 0.22 μm syringe filter before administration to ensure sterility and remove any potential micro-precipitates.

## **Visualizations**





Click to download full resolution via product page

Caption: Workflow for preparing **AZ14145845** from powder to final in vivo formulations.





Click to download full resolution via product page

 To cite this document: BenchChem. [Application Notes and Protocols for AZ14145845 (Hypothetical Compound)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419499#how-to-prepare-az14145845-for-animal-studies]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com